molecular formula C8H10O B145908 4-Methylbenzyl alcohol CAS No. 589-18-4

4-Methylbenzyl alcohol

Cat. No. B145908
CAS RN: 589-18-4
M. Wt: 122.16 g/mol
InChI Key: KMTDMTZBNYGUNX-UHFFFAOYSA-N
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Patent
US04046782

Procedure details

Into a pressure vessel equipped with magnetic agitation is placed a charge that at the reaction temperature of 205° C. is composed of about 2.9 wt.% ethylene, 55.9 wt.% p-xylene, 41.1 wt.% benzene at a partial pressure of oxygen of 60 p.s.i.a. and a system pressure of 1125 p.s.i.g. The reaction mixture is reacted for 10 min. Analysis of the liquid phase effluent shows that 1.26 wt.% ethylene oxide has been produced as well as 1.0 wt.% p-tolualdehyde, 1.5 wt.% p-methyl benzyl alcohol moieties, and 0.75 wt.% p-toluic acid moieties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=C.[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([CH3:10])=[CH:8][CH:9]=1.[O:11]=O.[CH2:13]1[O:15][CH2:14]1>C1C=CC=CC=1>[C:4]1([CH3:3])[CH:9]=[CH:8][C:7]([CH:10]=[O:15])=[CH:6][CH:5]=1.[CH3:3][C:4]1[CH:5]=[CH:6][C:14]([CH2:13][OH:15])=[CH:8][CH:9]=1.[CH3:3][C:4]1[CH:5]=[CH:6][C:14]([C:13]([OH:15])=[O:11])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a pressure vessel equipped with magnetic agitation
ADDITION
Type
ADDITION
Details
a charge that at the reaction temperature of 205° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture is reacted for 10 min
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Type
product
Smiles
CC1=CC=C(CO)C=C1
Name
Type
product
Smiles
CC=1C=CC(=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.